molecular formula C14H14FN B13314819 5-(3-Fluorophenyl)-2,3-dimethylaniline

5-(3-Fluorophenyl)-2,3-dimethylaniline

Cat. No.: B13314819
M. Wt: 215.27 g/mol
InChI Key: ZBUZGLUJTXDHEU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2,3-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group attached to an aniline moiety, with two methyl groups at the 2 and 3 positions of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2,3-dimethylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluorophenylboronic acid can be coupled with 2,3-dimethylbromoaniline in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The Suzuki–Miyaura coupling reaction is favored due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-(3-Fluorophenyl)-2,3-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-2,3-dimethylaniline
  • 5-(3-Bromophenyl)-2,3-dimethylaniline
  • 5-(3-Methylphenyl)-2,3-dimethylaniline

Uniqueness

5-(3-Fluorophenyl)-2,3-dimethylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-2,3-dimethylaniline

InChI

InChI=1S/C14H14FN/c1-9-6-12(8-14(16)10(9)2)11-4-3-5-13(15)7-11/h3-8H,16H2,1-2H3

InChI Key

ZBUZGLUJTXDHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)N)C2=CC(=CC=C2)F

Origin of Product

United States

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